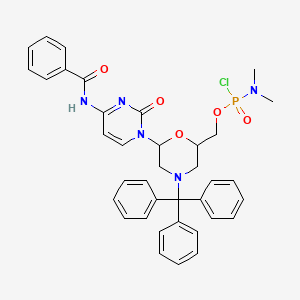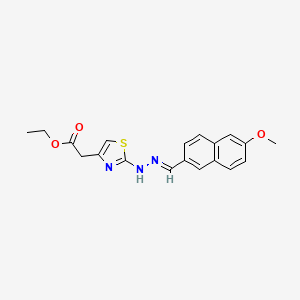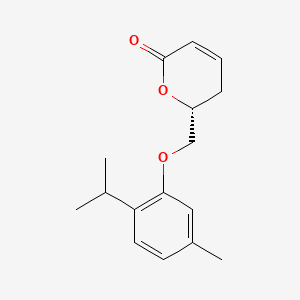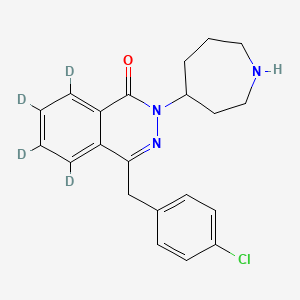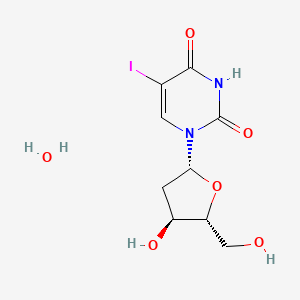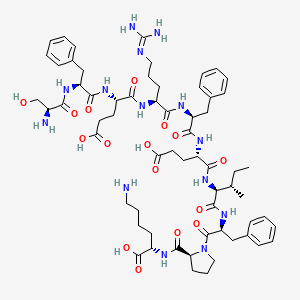
Buspirone-d8 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buspirone-d8 Hydrochloride is a deuterated form of buspirone hydrochloride. It is primarily used as an internal standard for the quantification of buspirone by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This compound is a partial agonist of the serotonin (5-HT) receptor subtype 5-HT1A and is commonly utilized in pharmacological and neurological research due to its specific properties and effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Buspirone-d8 Hydrochloride is synthesized through a multi-step process involving the incorporation of deuterium atoms into the buspirone molecule. The synthesis typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the buspirone molecule.
Hydrochloride Formation: Conversion of the deuterated buspirone into its hydrochloride salt form.
The reaction conditions for these steps often involve the use of deuterated reagents and solvents, such as deuterated methanol, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of buspirone using deuterated reagents.
Purification: Purification of the deuterated product to achieve high purity levels (≥99% deuterated forms).
Hydrochloride Conversion: Conversion of the purified deuterated buspirone into its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Buspirone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .
Aplicaciones Científicas De Investigación
Buspirone-d8 Hydrochloride has a wide range of scientific research applications, including:
Pharmacological Research: Used to study the pharmacokinetics and pharmacodynamics of buspirone.
Neurological Research: Employed in studies investigating the effects of buspirone on neurotransmitter receptors, particularly serotonin receptors.
Analytical Chemistry: Utilized as an internal standard in GC and LC-MS for the quantification of buspirone in biological samples.
Medical Research: Investigated for its potential therapeutic applications in anxiety disorders, depression, and other neurological conditions
Mecanismo De Acción
Buspirone-d8 Hydrochloride exerts its effects by acting as a partial agonist at the serotonin (5-HT) receptor subtype 5-HT1A. It binds to these receptors with high affinity, modulating the activity of serotonin, a neurotransmitter involved in mood regulation. This mechanism of action distinguishes it from other anxiolytic drugs, such as benzodiazepines, which act on different neurotransmitter systems .
Comparación Con Compuestos Similares
Similar Compounds
Buspirone Hydrochloride: The non-deuterated form of Buspirone-d8 Hydrochloride, used for similar pharmacological and neurological research applications.
Vortioxetine-d8: Another deuterated compound used as an internal standard in analytical chemistry.
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for accurate quantification in analytical studies. Its specific interaction with serotonin receptors also sets it apart from other anxiolytic drugs, making it a valuable tool in pharmacological and neurological research .
Propiedades
Número CAS |
1216761-39-5 |
|---|---|
Fórmula molecular |
C21H32ClN5O2 |
Peso molecular |
430.0 g/mol |
Nombre IUPAC |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H/i3D2,4D2,10D2,11D2; |
Clave InChI |
RICLFGYGYQXUFH-WPEKBPPBSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4.Cl |
SMILES canónico |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
